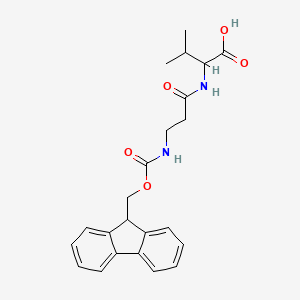

Fmoc-L-beta-Ala-Val-OH

Beschreibung

Fmoc-L-beta-Ala-Val-OH (CAS: 139928-72-6) is a dipeptide derivative consisting of β-alanine (a non-proteinogenic β-amino acid) and L-valine, with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₃H₂₆N₂O₅, with a molecular weight of 410.46 g/mol . Key properties include a density of 1.236 g/cm³, a melting point of 196–200°C, and a predicted acid dissociation constant (pKa) of 3.43 . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under acidic conditions and its compatibility with automated synthesizers. The β-alanine residue introduces conformational flexibility and resistance to enzymatic degradation compared to α-amino acid-based peptides .

Eigenschaften

Molekularformel |

C23H26N2O5 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) |

InChI-Schlüssel |

CIYBJDZZFNTZHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-Ala-Val-OH typically involves the protection of the amino group of beta-alanine with a fluorenylmethyloxycarbonyl group, followed by coupling with valine. The process can be summarized as follows:

Protection of Beta-Alanine: Beta-alanine is dissolved in a basic solution, such as sodium carbonate, and reacted with fluorenylmethyloxycarbonyl chloride in an organic solvent like dioxane.

Coupling with Valine: The protected beta-alanine (Fmoc-beta-Ala-OH) is then coupled with valine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent.

Industrial Production Methods

Industrial production of Fmoc-L-beta-Ala-Val-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of beta-alanine are protected using fluorenylmethyloxycarbonyl chloride.

Automated Coupling: Automated peptide synthesizers are used to couple the protected beta-alanine with valine, ensuring high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-beta-Ala-Val-OH undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (20%) is commonly used for removing the fluorenylmethyloxycarbonyl group.

Coupling: DIC and HOBt in an organic solvent are used for coupling reactions.

Major Products Formed

Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields L-beta-Ala-Val-OH.

Coupling: Coupling with other amino acids forms longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Fmoc-L-beta-Ala-Val-OH has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of Fmoc-L-beta-Ala-Val-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-beta-Ala-Val-OH vs. Fmoc-Val-Ala-OH

- In contrast, Fmoc-Val-Ala-OH adopts conventional α-helical or β-sheet conformations, making it suitable for mimicking natural peptides .

Fmoc-L-beta-Ala-Val-OH vs. Fmoc-beta-Ala-OH

- Synthetic Considerations: Fmoc-beta-Ala-OH is often a contaminant in Fmoc-protected α-amino acids, necessitating stringent quality control during SPPS . Fmoc-L-beta-Ala-Val-OH, while synthetically valuable, requires specialized purification (e.g., RP-HPLC) to isolate β-linked dipeptides from α-linked byproducts .

Physicochemical Properties

Solubility and Stability

- Fmoc-L-beta-Ala-Val-OH : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but lower solubility in aqueous buffers due to the hydrophobic Fmoc group and valine side chain .

- Fmoc-Val-Ala-OH : Similar solubility profile but may exhibit faster coupling kinetics in SPPS due to the α-linkage’s compatibility with standard coupling reagents (e.g., HBTU, DIC/Oxyma) .

- Fmoc-beta-Ala-OH: Highly soluble in DMSO (250 mg/mL) and widely used as a monomer for β-peptide elongation .

Research Findings and Challenges

- Synthetic Challenges : The incorporation of β-alanine into peptides often results in lower crude purity (e.g., 35% for β-linked Aβ1−42 analogs) compared to α-peptides (≥70% purity for α-linked sequences) .

- Biological Performance : β-peptides like those derived from Fmoc-L-beta-Ala-Val-OH show 10–20% higher protease resistance compared to α-peptides, making them promising for oral drug delivery .

- Regulatory Gaps: Ecological data (e.g., biodegradability, bioaccumulation) for β-amino acid derivatives remain sparse, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.